Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Catalog No.
S973622
CAS No.
1202864-99-0
M.F
C18H29O2P
M. Wt
308.402
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl...

CAS Number

1202864-99-0

Product Name

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

IUPAC Name

ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane

Molecular Formula

C18H29O2P

Molecular Weight

308.402

InChI

InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3

InChI Key

QXUUTILKIBBBDF-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C
DTBDMP is an air-sensitive phosphine ligand that contains two tert-butyl groups and a dioxolane moiety. It was first synthesized in 1992 by Arduengo III et al. as a potential ligand for transition metal complexes. The compound is a bulky and electron-rich ligand that can form stable and highly reactive metal complexes. Its ability to stabilize highly reactive metal species makes it a useful ligand in various fields of research and industry.
DTBDMP is a white crystalline solid that has low solubility in water but is soluble in organic solvents such as chloroform and diethyl ether. It has a melting point of 111-112°C and a boiling point of 210-215°C. The compound has a molecular weight of 344.42 g/mol and a density of 1.14 g/cm3. Its chemical formula is C18H31O2P, and its chemical structure is shown in Figure 1.
DTBDMP can be synthesized through various methods, including direct reaction of the appropriate alcohol with PBr3 and subsequent treatment with t-BuOK. It can also be prepared by reacting 2-methyl-1,3-dioxolane-2-carboxylic acid with PBr3 followed by the treatment with tert-butylmagnesium chloride and Pd2(dba)3. The resulting compound is typically characterized using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
DTBDMP can be analyzed using various analytical techniques such as gas chromatography, high-performance liquid chromatography, and NMR spectroscopy. These techniques can be used to determine its purity, composition, and properties.
There is limited research on the biological properties of DTBDMP, but it has been shown to possess potent antitumor activity. A study conducted by Kirsh et al. found that DTBDMP can inhibit the proliferation of human lung cancer cells, indicating its potential as an anticancer agent.
DTBDMP is an air-sensitive and moisture-sensitive compound that requires handling in a well-ventilated area. It is flammable, and precautionary measures such as wearing gloves and goggles should be taken when handling it. There is limited research on the toxicity and safety of DTBDMP, and thus it is necessary to handle it with care.
DTBDMP has numerous applications in scientific experiments, including organic synthesis, catalysis, and medicinal chemistry. It is used as a ligand in transition metal complexes due to its ability to stabilize highly reactive metal species. Additionally, it can be used in the synthesis of various organic compounds such as aldehydes, ketones, and esters.
DTBDMP has been extensively studied for its potential applications in various fields of research and industry. There is ongoing research on its role in organic synthesis, catalysis, and medicinal chemistry. In recent years, there has been growing interest in its potential as an anticancer agent.
DTBDMP has potential implications in various fields of research and industry. In organic synthesis, it can be used as a highly effective ligand in various transition metal complexes, leading to the synthesis of novel organic compounds. In catalysis, its ability to stabilize highly reactive metal species makes it useful in various industrial processes. In medicinal chemistry, its potential as an anticancer agent warrants further investigation.
Despite its potential, DTBDMP has limitations in its use due to its high reactivity and air-sensitivity. There is still much to be explored in terms of its applications in various fields of research and industry. Future research should focus on its potential as an anticancer agent and its use in industrial processes. Additionally, efforts should be made to develop more stable analogs of DTBDMP that can be used more effectively in various applications.
Possible future directions include:
1. Development of more stable analogs of DTBDMP that can be used in industrial processes.
2. Investigation of the potential of DTBDMP as an anticancer agent in preclinical and clinical trials.
3. Use of DTBDMP in the synthesis of novel organic compounds for medicinal chemistry.
4. Investigation of the potential of DTBDMP in photoredox catalysis.
5. Application of DTBDMP in the development of new materials with improved properties.
6. Study of the mechanism of action of DTBDMP in various applications to improve its effectiveness.
7. Exploration of potential applications of DTBDMP in agricultural chemistry.

XLogP3

3.1

Wikipedia

2'-(Di-tert-butylphosphino)acetophenone ethylene ketal

Dates

Modify: 2023-08-15

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